trans-Cyclooctene-amine hydrochloride

Bioorthogonal Chemistry IEDDA Cycloaddition Ring-Strain Energy

Standard copper-catalyzed click chemistry often damages sensitive biomolecules and requires toxic catalysts. TCO-Amine HCl eliminates these barriers: • Catalyst-free IEDDA ligation with tetrazines at k₂ > 10⁶ M⁻¹s⁻¹, 100-1000× faster than norbornene • Hydrochloride salt ensures aqueous solubility >50 mg/mL for physiological work • Terminal amine couples to carboxyl targets via EDC/DCC, enabling modular ADC and pretargeted imaging workflows Supplied ≥95% pure; cold-chain shipped worldwide.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
Cat. No. B8222745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cyclooctene-amine hydrochloride
Molecular FormulaC12H23ClN2O2
Molecular Weight262.77 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCCN.Cl
InChIInChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-;
InChIKeyGIYQQURLGCGUKK-ODZAUARKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Cyclooctene-amine hydrochloride Specifications


trans-Cyclooctene-amine hydrochloride (CAS 1609736-43-7; synonym: TCO-amine HCl salt) is an amine-functionalized trans-cyclooctene derivative supplied as a hydrochloride salt. The compound combines the strained trans-cyclooctene (TCO) scaffold—the smallest cycloalkene readily isolable in its trans configuration [1]—with a terminal primary amine group, stabilized as the HCl salt to enhance aqueous solubility and handling stability [2]. Its core reactivity is defined by participation in strain-promoted inverse electron-demand Diels–Alder (SPIEDAC) cycloaddition with 1,2,4,5-tetrazines, enabling catalyst-free, copper-free bioconjugation under physiological conditions .

Why trans-Cyclooctene-amine hydrochloride Is Not Interchangeable


Substitution of trans-cyclooctene-amine hydrochloride with in-class alternatives (e.g., TCO-NHS ester, TCO-PEG derivatives, or other strained dienophiles like norbornene and cyclopropene) introduces trade-offs that directly impact experimental reproducibility and procurement decisions. The trans-cyclooctene scaffold exhibits ring-strain energy of 16.7 kcal/mol versus 7.4 kcal/mol for the cis-isomer [1]—a 9.3 kcal/mol differential that renders the cis isomer unreactive in IEDDA ligation. Among strained dienophiles, trans-cyclooctene enables rate constants in excess of 10⁶ M⁻¹ s⁻¹ with tetrazines [2], exceeding norbornene and cyclopropene by 1–3 orders of magnitude [3]. Additionally, the terminal amine (as hydrochloride) versus NHS-ester functionalization determines orthogonal conjugation chemistry: amine groups couple to carboxyl-containing targets (via EDC/DCC), whereas NHS esters require free primary amines on the target molecule [4]. Generic substitution therefore risks kinetic insufficiency for low-concentration applications, target incompatibility due to mismatched reactive handles, and reduced aqueous workability without the hydrochloride salt advantage.

trans-Cyclooctene-amine hydrochloride Differentiation Evidence


Ring-Strain Drives trans-Isomer Reactivity

The trans-cyclooctene scaffold possesses ring-strain energy of 16.7 kcal/mol, compared to 7.4 kcal/mol for the cis-cyclooctene isomer [1]. This 9.3 kcal/mol strain differential renders the cis isomer effectively unreactive in inverse electron-demand Diels–Alder cycloadditions with tetrazines, as the strain relief driving the reaction is absent. trans-Cyclooctene-amine hydrochloride retains the full 16.7 kcal/mol strain of the parent trans-cyclooctene, enabling its bioorthogonal reactivity.

Bioorthogonal Chemistry IEDDA Cycloaddition Ring-Strain Energy

IEDDA Kinetics: TCO vs. Norbornene and Cyclopropene

In a comprehensive 1990 study by Sauer et al., rate constants for tetrazine cycloadditions with >40 dienophiles were measured. trans-Cyclooctene was the most reactive dienophile tested, exceeding norbornene and cyclopropene derivatives by 1–3 orders of magnitude [1]. Contemporary literature confirms that trans-cyclooctene–tetrazine ligation achieves second-order rate constants in excess of k₂ = 10⁶ M⁻¹ s⁻¹ [2], whereas typical norbornene–tetrazine rates fall in the range of 1–10 M⁻¹ s⁻¹ and cyclopropene derivatives exhibit even lower reactivity unless specifically activated.

Reaction Kinetics IEDDA Dienophile Comparison

Amine vs. NHS Ester Conjugation Handles

trans-Cyclooctene-amine hydrochloride provides a terminal primary amine (-NH₂) as its conjugation handle, which reacts with carboxyl groups on target molecules in the presence of activators (EDC or DCC) to form stable amide bonds [1]. In contrast, TCO-NHS ester is pre-activated to react exclusively with free primary amines on the target molecule . These functional handles are orthogonal: an amine-derivatized target (e.g., lysine-rich protein) requires TCO-NHS ester, whereas a carboxyl-rich target (e.g., C-terminal peptide, carboxylated surface) requires TCO-amine hydrochloride. The hydrochloride salt form additionally confers aqueous solubility and improved handling stability compared to free-base amine TCO derivatives [2].

Bioconjugation Amine-Carboxyl Coupling Functional Group Orthogonality

Isomer Stability: HCl Salt Mitigates Isomerization

trans-Cyclooctene undergoes spontaneous isomerization to the unreactive cis-cyclooctene isomer over time, a process accelerated by thiol-containing environments and copper-containing proteins [1]. The hydrochloride salt formulation of TCO-amine improves chemical stability during storage and handling . However, long-term storage still requires −20°C under sealed, dry, light-protected conditions, as the TCO group slowly isomerizes to cis-cyclooctene under ambient conditions [2]. This stability profile contrasts with non-strained bioorthogonal reagents (e.g., azide-alkyne click reagents) which exhibit indefinite shelf stability at room temperature but lack the kinetic advantage of TCO.

Compound Stability Isomerization Storage Conditions

Click-to-Release Amine Uncaging

trans-Cyclooctene derivatives bearing an allylic carbamate undergo bioorthogonal cleavage upon IEDDA reaction with tetrazines, releasing a free amine [1]. This 'click-to-release' mechanism has been expanded to cleave TCO esters, carbonates, and ethers . trans-Cyclooctene-amine hydrochloride provides the amine handle for constructing allylic carbamate linkages to payload molecules (e.g., fluorophores, drugs) that can be conditionally released by tetrazine-triggered cycloaddition. This capability distinguishes TCO-amine from non-allylic TCO derivatives and from alternative strained dienophiles (e.g., norbornene, cyclopropene) which do not support the click-to-release mechanism.

Click-to-Release Prodrug Activation Bioorthogonal Cleavage

Evidence Limitations

High-strength differential evidence directly comparing trans-cyclooctene-amine hydrochloride (HCl salt) to other TCO derivatives (e.g., TCO-NHS ester, TCO-PEG4-amine) with quantitative kinetic, stability, or solubility data under identical assay conditions is limited in the peer-reviewed literature. Most evidence presented above is derived from class-level inference based on the parent trans-cyclooctene scaffold, or from functional group comparisons (amine vs. NHS ester) rather than side-by-side experimental data. Users requiring precise comparative performance metrics for specific TCO derivatives should request vendor validation data or conduct internal head-to-head studies.

Data Availability Evidence Strength

trans-Cyclooctene-amine hydrochloride Application Scenarios


ADC Construction via Amine-Carboxyl Coupling

trans-Cyclooctene-amine hydrochloride is used to install TCO handles on carboxyl-containing targeting moieties (e.g., C-terminal peptides, carboxylated nanoparticle surfaces) via EDC/DCC-mediated amide bond formation [1]. The resulting TCO-functionalized targeting agent then undergoes rapid IEDDA ligation with tetrazine-bearing payloads (e.g., cytotoxic drugs, fluorophores, radionuclides) at rate constants exceeding 10⁶ M⁻¹ s⁻¹ [2]. This two-step approach decouples targeting agent preparation from payload attachment, enabling modular ADC libraries and reducing payload exposure during conjugation.

Pretargeted PET Imaging

In pretargeted imaging workflows, an antibody is first modified with trans-cyclooctene-amine hydrochloride (via lysine carboxyl groups using EDC) and administered to the subject, allowing slow antibody accumulation at the tumor site (hours to days) [1]. Subsequently, a fast-clearing tetrazine-bearing ⁸⁹Zr or ⁶⁴Cu radiotracer is injected, undergoing rapid IEDDA ligation (k₂ > 10⁵ M⁻¹ s⁻¹) with the pre-localized TCO-antibody [2]. This strategy reduces radiation dose to healthy tissue and improves tumor-to-background ratios compared to directly radiolabeled antibodies [3].

Click-to-Release Prodrug Activation

TCO-amine hydrochloride is conjugated to an amine-containing cytotoxic drug via an allylic carbamate linkage. The resulting TCO-carbamate-drug prodrug is administered and accumulates at a target site (e.g., via passive tumor accumulation or active targeting). A tetrazine activator is then administered, triggering IEDDA cycloaddition with the TCO moiety followed by carbamate cleavage to release the free active drug [1]. This 'click-to-release' mechanism—unique to allylic-substituted TCO derivatives [2]—provides spatial and temporal control over drug activation, reducing systemic toxicity while maintaining antitumor efficacy.

Super-Resolution Microscopy with Fluorogenic Probes

trans-Cyclooctene-amine hydrochloride is used to functionalize a target protein (e.g., via EDC coupling to surface carboxyl groups) with multiple TCO handles. Upon addition of a fluorogenic tetrazine probe (quenched until IEDDA reaction), the extremely fast TCO–tetrazine ligation (k₂ up to 2.7 × 10⁵ M⁻¹ s⁻¹ [1]) enables rapid, covalent fluorescence labeling under live-cell compatible conditions. The minimal linker mass of TCO-amine reduces steric perturbation of protein function [2], while the fluorogenic turn-on property minimizes wash steps, making this approach suitable for STED, PALM, and live-cell single-molecule tracking applications [3].

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